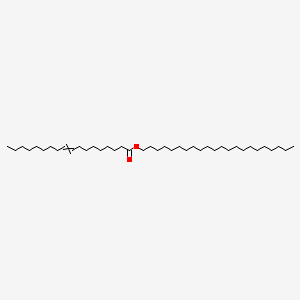

Docosyl octadec-9-enoate

Description

Docosyl octadec-9-enoate, also known as behenyl oleate (IUPAC: docosyl (Z)-octadec-9-enoate), is a long-chain ester composed of a docosyl (C22) alcohol and oleic acid (C18:1 ω-9). Its molecular formula is C₄₀H₇₆O₂, with a molecular weight of 601.04 g/mol . The compound features a cis-configured double bond at the 9th position of the fatty acid chain, which imparts unique physicochemical properties, such as lower melting points compared to saturated analogs. It is widely used in cosmetics as a lubricant and emollient, enhancing product texture and skin compatibility .

Properties

IUPAC Name |

docosyl octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJNZCOIFUYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709944 | |

| Record name | Docosyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115732-67-7 | |

| Record name | Docosyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octadec-9-enoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Docosyl octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Amides, different esters

Scientific Research Applications

Docosyl octadec-9-enoate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: Research on its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties

Mechanism of Action

The mechanism by which docosyl octadec-9-enoate exerts its effects involves its interaction with lipid membranes. The long carbon chains of the compound allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the activity of membrane-bound enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares docosyl octadec-9-enoate with analogous esters, focusing on molecular structure, applications, and biological activities:

Key Structural and Functional Differences

Chain Length and Saturation: this compound’s C22 alcohol and C18:1 acid provide a balance between fluidity (due to the cis double bond) and stability. In contrast, behenyl behenate (C22:0 acid) is fully saturated, resulting in a higher melting point and rigidity . Methyl octadec-9-enoate, with a short methyl group, is volatile and less suited for topical applications but effective in antimicrobial formulations .

Biological Activity: While this compound is primarily a lubricant, alkyl 4-hydroxy-trans-cinnamate esters (e.g., tetracosyl cinnamate) exhibit antioxidant properties (IC₅₀: 416–477 μM in superoxide scavenging) . Octyldodecyl ricinoleate’s hydroxyl group enhances moisturizing capacity, a feature absent in this compound .

Industrial vs. Cosmetic Use: Dodecyl hexadec-9-enoate’s shorter chain makes it suitable for industrial surfactants, whereas this compound’s longer chain optimizes skin adhesion in cosmetics .

Biological Activity

Docosyl octadec-9-enoate, also known as docosyl oleate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chains, which allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Such properties can significantly influence various cellular processes, making it a subject of interest in biochemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C30H58O2

- Molecular Weight: 450.78 g/mol

- Density: Approximately 0.9 g/cm³

- Boiling Point: 519.6 °C at 760 mmHg

The structure of this compound consists of a docosyl (22-carbon) chain esterified to oleic acid (18-carbon), which features a double bond at the ninth carbon position. This unsaturation contributes to its unique physical and chemical properties, including its ability to interact with biological membranes.

The biological activity of this compound primarily stems from its interaction with lipid membranes:

- Integration into Membranes: The long carbon chains facilitate incorporation into lipid bilayers, which can modify membrane fluidity.

- Influence on Membrane Proteins: Altered membrane properties may affect the activity of membrane-bound enzymes and receptors, potentially influencing signal transduction pathways.

- Impact on Cellular Processes: Changes in membrane dynamics can lead to variations in cellular responses, including alterations in permeability and transport mechanisms.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Enzymatic Studies: It serves as a substrate in studies involving esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.

- Drug Delivery Systems: Its biocompatibility and ability to form stable emulsions make it a candidate for drug delivery applications, particularly in formulations requiring enhanced solubility or stability.

- Cosmetic Applications: Due to its emollient properties, it is utilized in the formulation of personal care products.

Case Studies and Experimental Data

-

Enzymatic Activity:

- A study demonstrated that this compound can be hydrolyzed by specific lipases, indicating its utility as a model compound for studying enzyme kinetics in lipid metabolism.

-

Membrane Interaction:

- Experiments showed that the incorporation of this compound into phospholipid bilayers resulted in increased fluidity compared to control membranes. This alteration was quantified using fluorescence spectroscopy techniques.

-

Drug Delivery Efficacy:

- In vitro studies assessed the efficacy of this compound as a carrier for hydrophobic drugs. Results indicated enhanced bioavailability and controlled release profiles compared to conventional delivery methods.

Comparative Analysis with Related Compounds

| Property | This compound | Oleic Acid | Docosanol |

|---|---|---|---|

| Molecular Weight | 450.78 g/mol | 282.47 g/mol | 310.49 g/mol |

| Density | ~0.9 g/cm³ | 0.895 g/cm³ | 0.826 g/cm³ |

| Membrane Fluidity Influence | High | Moderate | Low |

| Enzymatic Substrate | Yes | Yes | No |

| Drug Delivery Potential | High | Moderate | Low |

Q & A

Q. Advanced: How can factorial design optimize enzymatic esterification of this compound under varying catalytic conditions?

Answer:

- Basic: Synthesis typically involves esterification of octadec-9-enoic acid with docosanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Key parameters include temperature control (80–100°C for chemical catalysis; 30–50°C for enzymatic), solvent selection (e.g., toluene for azeotropic water removal), and molar ratio optimization (1:1.2 acid:alcohol) .

- Advanced: Factorial design (e.g., 2^k designs) can systematically evaluate variables like enzyme concentration, temperature, and solvent polarity. For instance, a 3-factor design might reveal interactions between pH and substrate solubility, enabling identification of optimal catalytic efficiency while minimizing byproducts .

Basic: Which characterization techniques are most reliable for confirming the purity of this compound?

Q. Advanced: How can differential scanning calorimetry (DSC) elucidate phase behavior in lipid bilayer interactions involving this compound?

Answer:

- Basic: Nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) are primary for structural validation. Thin-layer chromatography (TLC) with iodine staining or GC-FID can assess purity (>95% threshold) .

- Advanced: DSC can measure phase transition temperatures (Tm) of lipid mixtures. For example, incorporating this compound into phosphatidylcholine bilayers may shift Tm, indicating changes in membrane fluidity. Triplicate runs with controlled heating rates (e.g., 1°C/min) ensure reproducibility .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Q. Advanced: How do solvent polarity and column selection in HPLC impact resolution when separating this compound from structurally similar esters?

Answer:

- Basic: Reverse-phase HPLC with C18 columns and UV detection (205–210 nm) is standard. Sample preparation often involves liquid-liquid extraction (e.g., hexane:ethanol) to isolate non-polar esters .

- Advanced: A solvent gradient (e.g., acetonitrile:water 70% to 95% over 20 min) improves resolution. Column temperature (30–50°C) and particle size (3–5 µm) should be optimized to reduce peak broadening. Factorial experiments can identify critical factors affecting retention times .

Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Q. Advanced: How can in vitro toxicology studies be designed to assess the compound’s impact on cellular membranes?

Answer:

- Basic: Use PPE (nitrile gloves, safety goggles), fume hoods for dust control, and avoid inhalation. Store in airtight containers at 4°C to prevent oxidation .

- Advanced: For cytotoxicity assays, use cell lines (e.g., HEK293) exposed to varying concentrations (0.1–100 µM). Measure membrane integrity via lactate dehydrogenase (LDH) release or fluorescence probes (e.g., propidium iodide). Include positive controls (e.g., Triton X-100) and triplicate trials .

Basic: How stable is this compound under long-term storage conditions?

Q. Advanced: What kinetic models best describe its oxidative degradation in accelerated stability studies?

Answer:

- Basic: Stability is influenced by temperature and oxygen exposure. Store under nitrogen at −20°C; monitor via periodic GC or HPLC to detect degradation products (e.g., free fatty acids) .

- Advanced: Apply the Arrhenius equation to predict shelf life. Accelerated studies at 40–60°C can model degradation rates. First-order kinetics often fit ester hydrolysis data, with activation energy (Ea) calculated from slope changes in ln(k) vs. 1/T plots .

Basic: What strategies are effective for conducting a literature review on this compound?

Q. Advanced: How can contradictory data on its physicochemical properties be reconciled through meta-analysis?

Answer:

- Basic: Use databases like SciFinder and PubMed with keywords: "C22-C18:1 ester," "synthesis," "applications." Prioritize peer-reviewed journals and patents for methodological insights .

- Advanced: Meta-analysis of melting points or solubility data requires assessing measurement conditions (e.g., heating rate in DSC, solvent purity). Apply statistical tools (e.g., ANOVA) to identify outliers and validate consensus values .

Basic: How should hypotheses be formulated to investigate the biological activity of this compound?

Q. Advanced: What mechanistic approaches link its molecular structure to observed antimicrobial effects?

Answer:

- Basic: Hypotheses might posit concentration-dependent inhibition of microbial growth. For example: "this compound disrupts Gram-positive bacterial membranes at ≥10 µM."

- Advanced: Use molecular dynamics simulations to model interactions with lipid bilayers. Compare with experimental data (e.g., fluorescence anisotropy) to validate disruption mechanisms .

Basic: What are best practices for presenting experimental data on this compound in publications?

Q. Advanced: How can statistical rigor be enhanced in reproducibility studies?

Answer:

- Basic: Include raw data tables (e.g., NMR shifts, HPLC retention times) and error bars in graphs. Follow journal guidelines (e.g., ACS Style) for figures and citations .

- Advanced: Use power analysis to determine sample size (n ≥ 3) and report effect sizes (e.g., Cohen’s d). Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.